Diphenylamine, 3,3'-dichloro-
Description
3,3'-Dichlorodiphenylamine (IUPAC: [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-) is a substituted diphenylamine featuring chlorine atoms at the 3 and 3' positions of the two phenyl rings. Diphenylamine derivatives are critical in polymer chemistry, agrochemicals, and pharmaceuticals due to their stability and reactivity .
Properties
CAS No. |
32113-77-2 |
|---|---|
Molecular Formula |
C12H9Cl2N |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-chloro-N-(3-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H |
InChI Key |
YVDNMDPKDNOULT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of diphenylamine, 3,3’-dichloro- can be achieved through various methods. One common method involves the acylation reaction of phenylamine with chloroacetyl chloride in a toluene solvent, followed by esterification and rearrangement reactions . Another method includes the Ullmann condensation reactions between anilines and halobenzenes . Industrial production often involves the use of phase transfer catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Diphenylamine, 3,3’-dichloro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions. Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts like palladium Major products formed from these reactions include various substituted diphenylamines and carbazoles.
Scientific Research Applications
3,3'-Dichlorobenzidine and diphenylamine derivatives have various applications in chemical processes and as industrial reagents.
3,3'-Dichlorobenzidine
- Dye Synthesis: 3,3'-Dichlorobenzidine serves as a starting material in the synthesis of dyes . Both its free base form and its salts are valuable for this purpose .
- Preparation: 3,3'-Dichlorobenzidine is produced from 1-chloro-2-nitrobenzene through reduction and benzidine rearrangement of the resulting 2,2'-dichlorohydrazobenzene, with mineral acid catalyzing the rearrangement . The 2,2'-dichlorohydrazobenzene is dissolved in an aromatic solvent, followed by the addition of aqueous mineral acid, causing the rearrangement to occur in the aqueous phase and forming a suspension of the 3,3'-dichlorobenzidine salt .
- Industrial Importance: Among diphenyl bases, 3,3'-dichlorobenzidine is considered to have the greatest economic importance .
Diphenylamine
- Antioxidant: Diphenylamine is widely used as an industrial antioxidant . Alkylated diphenylamines are antioxidants in lubricants for machines where contact with food is possible . Diphenylamine derivatives are also used as antiozonants in rubber product manufacturing .
- Stabilizer: Diphenylamine is used as a stabilizer in the production of smokeless powder by binding nitrogen oxide degradation products, preventing further degradation .
- Redox Indicator: Diphenylamine derivatives are employed as redox indicators, especially in alkaline redox titrations. Diphenylaminesulfonic acid is a redox indicator with improved water solubility .
- Apple Scald Inhibitor: It acts as a pre- or postharvest scald inhibitor for apples, protecting the apple skin from oxidation products during storage due to its antioxidant properties .
- Testing for DNA: Diphenylamine is used in the Dische test to detect DNA and differentiate it from RNA .
- Dye Mordant: It is also used as a dye mordant, which helps dyes adhere to fabrics, and is a component of several azo dyes .
Mechanism of Action
The mechanism of action of diphenylamine, 3,3’-dichloro- involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to trap free radicals and inhibit oxidative processes . The compound can also interact with enzymes and proteins, affecting their function and stability .
Comparison with Similar Compounds
Structural Isomers of Dichlorodiphenylamine
Key positional isomers of dichlorodiphenylamine, synthesized via Ullmann and Chapman methods, exhibit distinct physical and chemical properties:
| Compound | Substitution Pattern | Boiling Point (°C/mmHg) | Melting Point (°C) | Reactivity with AsCl₃ |
|---|---|---|---|---|
| 3,3'-Dichlorodiphenylamine | 3,3' | Not reported | Not reported | Likely forms 1-chloro-5,10-dihydrophenarsazine* |
| 3,4'-Dichlorodiphenylamine | 3,4' | 235/25 | 63–64 | Forms two phenarsazine derivatives |
| 3:1-Dichlorodiphenylamine | 3,1' | 215–220/20 | 69 | Forms one phenarsazine derivative |
| 2,3'-Dichlorodiphenylamine | 2,3' | 225–230/18 | Not reported | Does not condense with AsCl₃ due to chelation |
*Inference based on . Chelation effects (e.g., in 2-chloro analogs) restrict reactivity, whereas 3,3'-substitution likely avoids this, enabling condensation with arsenious chloride .
Comparison with Dichlorobenzidine Derivatives
3,3'-Dichlorobenzidine (CAS 91-94-1), a biphenyl diamine with chlorine at 3,3' positions, shares structural similarity but differs in having two amine groups. This compound is a known carcinogen, leading to strict regulatory controls .
| Property | 3,3'-Dichlorodiphenylamine | 3,3'-Dichlorobenzidine |
|---|---|---|
| CAS Number | Not explicitly provided | 91-94-1 |
| Functional Groups | One amine | Two amines |
| Regulatory Status | No restrictions reported | Severely restricted |
| Carcinogenicity | Not reported | Confirmed (IARC Group 1) |
Nitrogen Mustards with Dichloro Substitution
While unrelated to diphenylamines, nitrogen mustards like 2,2'-dichloro-N-methyldiethylamine (alkylating agents) demonstrate how dichloro substitution influences biological activity. These compounds inhibit cell cycle progression in H.Ep. No. 2 cells, with toxicity linked to DNA alkylation rather than cross-linking . Such comparisons highlight the role of chlorine in modulating reactivity across compound classes.
Biological Activity
Diphenylamine, 3,3'-dichloro- (CAS No. 32113-77-2) is an organic compound with notable biological activities. Its chemical structure comprises two phenyl rings substituted with chlorine atoms and an amine group, which contributes to its reactivity and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in research.
- Molecular Formula : C12H9Cl2N
- Molecular Weight : 238.11 g/mol
- IUPAC Name : 3-chloro-N-(3-chlorophenyl)aniline
- Structure : Chemical Structure
Diphenylamine, 3,3'-dichloro- exhibits several biological activities primarily attributed to its antioxidant properties. Its mechanism involves:
- Free Radical Scavenging : The compound can trap free radicals, preventing oxidative damage to cellular components.
- Enzyme Inhibition : It may inhibit certain enzymes involved in oxidative stress pathways, thereby modulating cellular responses to stress.
- Nitrosamine Formation : As a precursor for nitrosamines, it has been implicated in studies related to carcinogenicity and mutagenicity due to its potential to form reactive intermediates that interact with DNA .
Antioxidant Properties
Research indicates that diphenylamine derivatives possess significant antioxidant activity. A study highlighted that its antioxidant capacity stems from the ability to donate electrons and stabilize free radicals . This property is crucial in mitigating oxidative stress-related diseases.
Toxicity and Environmental Impact
The toxicity of diphenylamine, 3,3'-dichloro- has been assessed in various studies. It is considered to have low acute toxicity towards aquatic organisms but poses risks at higher concentrations due to bioaccumulation potential . The compound's environmental impact is primarily evaluated through its effects on benthic species and soil-dwelling organisms.
| Organism | Toxicity Level | Study Reference |
|---|---|---|
| Aquatic Species | Low toxicity | |
| Soil-dwelling Organisms | Low toxicity | |
| Piscivorous Mammals | Potential adverse effects |
Case Study 1: Antioxidant Activity
In a controlled study examining the antioxidant capabilities of diphenylamine derivatives, it was found that they significantly reduced lipid peroxidation in vitro. The results indicated a dose-dependent relationship between the concentration of diphenylamine and its protective effects against oxidative damage .
Case Study 2: Carcinogenic Potential
A comprehensive review of nitrosamines revealed that diphenylamine can act as a precursor for nitrosamines, which are known carcinogens. The metabolic activation of these compounds leads to the formation of highly reactive intermediates capable of causing DNA damage . This highlights the importance of understanding the implications of diphenylamine exposure in pharmaceutical contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
